Ethanol, 2-[4-(methylsulfonyl)phenoxy]-
Description
Historical Trajectories of Organosulfur and Phenoxy-Ether Chemistry
The scientific journey of the structural components of 2-[4-(Methylsulfonyl)phenoxy]ethanol is rooted in over a century of chemical exploration. Organosulfur chemistry, the study of compounds containing carbon-sulfur bonds, saw significant development in the 19th century. lclark.edutandfonline.com Early work focused on the discovery and characterization of fundamental classes of organosulfur compounds. tandfonline.com Thiols (mercaptans) and thioethers (sulfides) were among the first to be synthesized, with their analogy to alcohols and ethers being recognized from the outset. tandfonline.com The development of S-oxidized compounds, such as sulfones (like the methylsulfonyl group), expanded the field, revealing a rich chemistry with diverse applications. britannica.com Nature itself provides a vast array of organosulfur compounds, including the essential amino acids methionine and cysteine, underscoring the importance of this chemical class. britannica.comwikipedia.org
The history of phenoxy-ether chemistry is similarly rich. Phenol (B47542) ethers, or aromatic ethers, are compounds where an alkoxy group is attached to a phenyl ring. wikipedia.org The first synthesis of a phenol ether was reported in the 19th century. ontosight.ai A foundational reaction in ether synthesis, the Williamson ether synthesis, was discovered in the 1800s and remains a cornerstone of organic chemistry. numberanalytics.com Phenol ethers gained prominence as their unique properties were understood; they are less hydrophilic than their parent phenols and alcohols but can still accept hydrogen bonds. wikipedia.org This modulation of properties has made them valuable in various industrial and pharmaceutical applications, from fragrances like vanillin (B372448) to the structural scaffolds of numerous medications. wikipedia.org The synthesis of these ethers has evolved, with classic methods like the acid-catalyzed condensation of phenols and alcohols being studied and refined over time. oup.com
Architectural Significance of Ethanol (B145695), Phenoxy, and Methylsulfonyl Moieties in Synthetic Design
The structure of 2-[4-(Methylsulfonyl)phenoxy]ethanol is a deliberate combination of three distinct chemical motifs, each with a significant role in synthetic design. The strategic incorporation of these moieties allows for the fine-tuning of a molecule's properties and reactivity.
Ethanol Moiety: The 2-hydroxyethyl (ethanol) group is a primary alcohol, a fundamental functional group in organic chemistry. solubilityofthings.comwikipedia.org Its defining feature is the hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, significantly influencing solubility in polar solvents. wikipedia.orgchemistrytalk.org In synthetic design, the hydroxyl group is a versatile reactive site. It can undergo a wide array of transformations, including oxidation to aldehydes or carboxylic acids, esterification, and conversion into a good leaving group for nucleophilic substitution reactions. solubilityofthings.compressbooks.pub The two-carbon linker provides flexibility to the molecular structure.
Phenoxy Moiety: The phenoxy group, consisting of a phenyl ring attached to an ether oxygen, is considered a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov Its presence is crucial for the biological activity of many compounds. nih.govbohrium.com The aromatic ring can participate in π–π stacking interactions with biological targets, while the ether oxygen can act as a hydrogen bond acceptor. nih.govencyclopedia.pub Synthetically, the ether linkage is generally stable and relatively non-reactive, providing a robust connection between the aromatic ring and the ethanol portion of the molecule. pressbooks.pubnumberanalytics.com The incorporation of a phenoxy group can enhance a molecule's lipophilicity, which can influence its ability to cross biological membranes. numberanalytics.com
Methylsulfonyl Moiety: The methylsulfonyl group (CH₃SO₂–), often called a mesyl group, is a powerful electron-withdrawing group. ontosight.ai This property significantly influences the electronic character of the attached phenyl ring. The sulfonyl group is known for its high stability and its ability to serve as an excellent leaving group in nucleophilic substitution reactions when part of a mesylate ester. ontosight.aiwikipedia.org While it can be used as a protecting group for alcohols, this is less common for simple aliphatic alcohols as it makes them highly reactive. chem-station.com However, it is often used to protect electron-rich phenols from oxidation. chem-station.com The methylsulfonyl group is a sulfone, a class of S-oxidized organosulfur compounds with no oxygen chemistry counterpart. britannica.com
| Property | Ethanol | Anisole (Methoxybenzene) | Dimethyl Sulfone |
|---|---|---|---|
| Moiety Represented | Ethanol | Phenoxy-Ether | Methylsulfonyl |
| Formula | C₂H₅OH | C₇H₈O | C₂H₆O₂S |
| Molar Mass (g/mol) | 46.07 | 108.14 | 94.13 |
| Key Functional Group | Hydroxyl (-OH) | Phenyl Ether (-O-Ph) | Sulfonyl (-SO₂-) |
| Primary Synthetic Role | Nucleophile, H-bond donor/acceptor, precursor to other groups | Stable aromatic scaffold, H-bond acceptor | Electron-withdrawing group, precursor to leaving groups |
Current Research Landscape and Future Perspectives for Related Complex Ethers
The field of complex ethers, particularly functionalized glycol ethers and phenoxy derivatives, is an active area of research driven by the demand for new materials, greener chemical processes, and novel therapeutic agents. A significant trend is the move towards more sustainable and efficient synthesis methods. alfa-chemistry.com Researchers are developing novel catalytic systems, such as zirconium oxide-supported platinum-molybdenum catalysts, to produce ethers from readily available esters via hydrodeoxygenation, a clean process that generates water as the only byproduct. eurekalert.org This approach is particularly promising for converting biomass-derived materials into valuable ether products. eurekalert.org
In medicinal chemistry, ethers continue to be crucial components in drug design. numberanalytics.com Their ability to modify physicochemical properties like stability and lipophilicity is actively exploited. numberanalytics.com The future may see the development of new ether-based drugs with improved efficacy, driven by advances in synthetic methodologies and a deeper understanding of their chemical behavior in biological systems. numberanalytics.com Crown ethers, a specific class of cyclic ethers, are being explored for innovative drug delivery systems, where they can encapsulate pharmaceuticals to improve solubility and stability. alfa-chemistry.com
The glycol ether market is projected to see significant growth, largely driven by the demand for eco-friendly solvents with low volatile organic compound (VOC) content. v-mr.biz This is particularly relevant in the paints and coatings industry, where glycol ethers offer excellent solvency and can be used in water-based formulations, reducing environmental impact. v-mr.biz As regulations become more stringent, the development of bio-based and biodegradable glycol ethers will likely be a major focus of future research, aligning the chemical industry with the principles of green chemistry. v-mr.biz
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylsulfonylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFJMACPXQCZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564740 | |
| Record name | 2-[4-(Methanesulfonyl)phenoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96939-96-7 | |
| Record name | 2-[4-(Methanesulfonyl)phenoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Methylsulfonyl Phenoxy Ethanol and Analogous Structures
Strategic Approaches to Aryl Ether Bond Formation
The construction of the aryl ether linkage is a critical step in the synthesis of 2-[4-(methylsulfonyl)phenoxy]ethanol. Two classical and widely utilized methods for this transformation are the Williamson ether synthesis and the Ullmann condensation.
Williamson Ether Synthesis and Variations
The Williamson ether synthesis is a versatile and straightforward method for preparing ethers, including aryl ethers. masterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com This S\textsubscript{N}2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.org In the context of synthesizing 2-[4-(methylsulfonyl)phenoxy]ethanol, this typically involves the reaction of 4-(methylsulfonyl)phenol (B50025) with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol (B42945).
The first step is the deprotonation of 4-(methylsulfonyl)phenol with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the more nucleophilic phenoxide. masterorganicchemistry.comyoutube.com The resulting sodium or potassium 4-(methylsulfonyl)phenoxide then acts as the nucleophile, attacking the electrophilic carbon of the 2-haloethanol and displacing the halide to form the desired ether.
A general reaction scheme is as follows:
Step 1: Deprotonation of Phenol (B47542) 4-(Methylsulfonyl)phenol + Base → 4-(Methylsulfonyl)phenoxide anion
Step 2: Nucleophilic Attack 4-(Methylsulfonyl)phenoxide anion + 2-Haloethanol → 2-[4-(Methylsulfonyl)phenoxy]ethanol + Halide salt
For optimal yields, primary alkyl halides are preferred as they are most susceptible to S\textsubscript{N}2 attack. masterorganicchemistry.com The use of secondary or tertiary alkyl halides can lead to competing elimination reactions. masterorganicchemistry.comyoutube.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being employed to facilitate the reaction. masterorganicchemistry.com
Ullmann Condensation and Copper-Catalyzed Coupling Reactions
The Ullmann condensation is another powerful method for forming aryl ether bonds, particularly when the Williamson ether synthesis is not feasible. wikipedia.orgnih.gov This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgunion.edu
Modern variations of the Ullmann condensation utilize soluble copper catalysts and ligands, allowing for milder reaction conditions. wikipedia.orgunion.edu For the synthesis of 2-[4-(methylsulfonyl)phenoxy]ethanol, this could involve the reaction of 4-halophenyl methyl sulfone with ethylene (B1197577) glycol in the presence of a copper catalyst.
The general mechanism involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org The reaction is typically carried out in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org
Recent advancements in copper-catalyzed cross-coupling reactions have provided more efficient and versatile methods for C-O bond formation. These methods often employ various copper salts and ligands to achieve high yields under milder conditions.
Introduction and Modification of the Methylsulfonyl Group
The methylsulfonyl group is a key functional group in the target molecule. Its introduction can be achieved through various methods, primarily through the oxidation of a thioether precursor or by direct sulfonylation.
Oxidation of Thioether Precursors (e.g., 2-[4-(methylthio)phenoxy]ethanol)
A common and efficient method for introducing the methylsulfonyl group is through the oxidation of the corresponding methylthio (thioether) precursor. In this case, 2-[4-(methylthio)phenoxy]ethanol (B8374756) would be synthesized first, followed by oxidation to yield 2-[4-(methylsulfonyl)phenoxy]ethanol.
The synthesis of the thioether precursor can be achieved using similar aryl ether formation strategies as described above, starting with 4-(methylthio)phenol. Once the thioether is obtained, it can be oxidized to the sulfone. A variety of oxidizing agents can be employed for this transformation.
A widely used and effective oxidizing agent is Oxone® (potassium peroxymonosulfate). chemicalbook.comchemicalbook.com The reaction is typically carried out in a mixed solvent system, such as ethanol (B145695) and water. chemicalbook.comchemicalbook.com Other oxidizing agents that can be used include hydrogen peroxide, often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA).
Table 1: Comparison of Oxidizing Agents for Thioether to Sulfone Conversion
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Oxone® | Ethanol/Water, Room Temperature | High yield, mild conditions | May require aqueous workup |
| Hydrogen Peroxide | Acetic Acid, elevated temperature | Inexpensive, environmentally friendly | Can be slow, may require catalyst |
| m-CPBA | Dichloromethane (B109758), 0°C to Room Temp | Fast and efficient | Can be expensive, potentially explosive |
Direct Sulfonylation Methods
Direct sulfonylation methods involve the introduction of the sulfonyl group directly onto the aromatic ring. While less common for this specific target molecule, Friedel-Crafts type reactions using a sulfonylating agent like methanesulfonyl chloride in the presence of a Lewis acid catalyst could be a potential route. However, these reactions can sometimes suffer from issues with regioselectivity and harsh reaction conditions.
More recent developments in C-H functionalization and photoredox catalysis offer milder alternatives for direct sulfonylation of aromatic compounds. rsc.orgnih.govresearchgate.net These methods often utilize sulfinate salts as the sulfonyl source.
Synthesis of Key Precursors and Intermediates
The successful synthesis of 2-[4-(methylsulfonyl)phenoxy]ethanol relies on the availability of key starting materials and intermediates.
The primary precursors are:
4-(Methylsulfonyl)phenol : This key intermediate can be prepared by the oxidation of 4-(methylthio)phenol. chemicalbook.comchemicalbook.com The oxidation is often achieved using reagents like sodium periodate (B1199274) or Oxone®. chemicalbook.comchemicalbook.com
2-Haloethanols (e.g., 2-Chloroethanol) : 2-Chloroethanol is a readily available commercial chemical. chlorohydrin.comnih.gov It can be synthesized by the reaction of ethylene with hypochlorous acid or through the reaction of ethylene glycol with hydrochloric acid. nih.govsciencemadness.orgresearchgate.netgoogle.com
4-(Methylthio)phenol : This compound serves as the precursor to 4-(methylsulfonyl)phenol and can be synthesized through various methods, including the reaction of thiophenol with a methylating agent followed by functional group manipulations.
Table 2: Synthesis of Key Precursors
| Precursor | Synthetic Method | Key Reagents |
| 4-(Methylsulfonyl)phenol | Oxidation of 4-(methylthio)phenol | Oxone®, Sodium periodate |
| 2-Chloroethanol | Reaction of ethylene with hypochlorous acid | Ethylene, Hypochlorous acid |
| 4-(Methylthio)phenol | Various methods | Thiophenol derivatives |
Halogenated Phenol Derivatives
A common synthetic route involves the nucleophilic substitution of a halogenated phenol derivative with an ethanol equivalent. In this approach, the phenol starting material is first activated to enhance its nucleophilicity.
The general reaction scheme involves the deprotonation of a phenol to form a more reactive phenoxide ion, which then acts as a nucleophile. A key precursor in this pathway is 4-(methylsulfonyl)phenol. This compound can be reacted with a suitable two-carbon electrophile, such as 2-chloroethanol, to yield the desired product. The reaction is typically carried out in the presence of a base, which facilitates the formation of the phenoxide.
Reaction Scheme:
4-(Methylsulfonyl)phenol + 2-Chloroethanol → 2-[4-(Methylsulfonyl)phenoxy]ethanol
A variety of bases can be employed to drive this reaction, with the choice often depending on the desired reaction conditions and the scale of the synthesis. Common bases include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) and carbonates (e.g., potassium carbonate). The solvent also plays a crucial role, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being favored to facilitate the SN2 reaction mechanism. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-(Methylsulfonyl)phenol | 2-Chloroethanol | Potassium Carbonate | Dimethylformamide (DMF) | 2-[4-(Methylsulfonyl)phenoxy]ethanol |
| 4-(Methylsulfonyl)phenol | 2-Bromoethanol | Sodium Hydroxide | Acetonitrile | 2-[4-(Methylsulfonyl)phenoxy]ethanol |
This table illustrates common combinations of reactants, bases, and solvents for the synthesis of 2-[4-(Methylsulfonyl)phenoxy]ethanol using a halogenated phenol derivative approach.
The reactivity of the halogen on the ethanol derivative is also a critical factor, with the leaving group ability following the trend I > Br > Cl. Therefore, 2-bromoethanol or 2-iodoethanol (B1213209) could also be utilized, potentially leading to faster reaction times or milder reaction conditions.
Substituted Ethanol Derivatives
An alternative, yet mechanistically similar, approach involves the use of a substituted ethanol derivative as the nucleophile and a halogenated benzene (B151609) derivative as the electrophile. In this scenario, the synthesis would commence with 2-phenoxyethanol, which would then undergo sulfonation at the para position of the phenyl ring.
However, a more direct Williamson ether synthesis approach would involve reacting an ethanol derivative, such as ethylene glycol, with a suitable aryl halide. For the synthesis of 2-[4-(Methylsulfonyl)phenoxy]ethanol, the starting aryl halide would be 1-chloro-4-(methylsulfonyl)benzene or 1-fluoro-4-(methylsulfonyl)benzene. The hydroxyl group of ethylene glycol would be deprotonated by a strong base to form an alkoxide, which would then attack the electron-deficient aromatic ring, displacing the halide.
Reaction Scheme:
1-Chloro-4-(methylsulfonyl)benzene + Ethylene Glycol → 2-[4-(Methylsulfonyl)phenoxy]ethanol
This nucleophilic aromatic substitution (SNAr) reaction is facilitated by the presence of the electron-withdrawing methylsulfonyl group, which activates the aromatic ring towards nucleophilic attack. Strong bases such as sodium hydride (NaH) are often used to generate the alkoxide from ethylene glycol. youtube.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 1-Chloro-4-(methylsulfonyl)benzene | Ethylene Glycol | Sodium Hydride | Tetrahydrofuran (THF) | 2-[4-(Methylsulfonyl)phenoxy]ethanol |
| 1-Fluoro-4-(methylsulfonyl)benzene | Ethylene Glycol | Potassium tert-butoxide | Dimethyl sulfoxide (DMSO) | 2-[4-(Methylsulfonyl)phenoxy]ethanol |
This table presents viable combinations for the synthesis of 2-[4-(Methylsulfonyl)phenoxy]ethanol starting from a substituted ethanol derivative and an activated aryl halide.
Purification and Isolation Techniques in Multi-Step Synthesis
The successful isolation and purification of 2-[4-(Methylsulfonyl)phenoxy]ethanol from the reaction mixture are critical to obtaining a product of high purity. The multi-step nature of the synthesis often results in a crude product containing unreacted starting materials, byproducts, and residual solvents and reagents. A combination of purification techniques is typically employed.
Initial Work-up: Following the completion of the reaction, a standard aqueous work-up is usually the first step. This involves quenching the reaction mixture with water or a dilute acidic solution to neutralize any remaining base and protonate the phenoxide. The aqueous layer is then extracted with an organic solvent, such as ethyl acetate (B1210297) or dichloromethane, to transfer the desired product into the organic phase. The organic layers are combined, washed with brine to remove residual water, and then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. gordon.edu The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is crucial and is determined empirically. For a polar molecule like 2-[4-(Methylsulfonyl)phenoxy]ethanol, solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes might be suitable.
Column Chromatography: For more challenging separations, or to obtain very high purity, column chromatography is often employed. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel or alumina. A solvent system (eluent) of appropriate polarity is chosen to move the components of the mixture down the column at different rates. The fractions are collected and analyzed (for example, by thin-layer chromatography) to identify those containing the pure product.
| Purification Technique | Principle of Separation | Typical Application in this Synthesis |
| Extraction | Differential solubility of the compound in two immiscible liquid phases. | To separate the product from inorganic salts and water-soluble impurities. |
| Crystallization | Difference in solubility of the compound and impurities in a particular solvent at different temperatures. | To purify the solid crude product after initial work-up. |
| Column Chromatography | Differential adsorption of components of a mixture onto a solid stationary phase. | For the final purification of the product or for separating it from closely related byproducts. |
This table summarizes the key purification techniques applicable to the isolation of 2-[4-(Methylsulfonyl)phenoxy]ethanol.
Green Chemistry Principles in the Synthesis of 2-[4-(Methylsulfonyl)phenoxy]ethanol
The application of green chemistry principles to the synthesis of 2-[4-(Methylsulfonyl)phenoxy]ethanol aims to reduce the environmental impact of the manufacturing process. nih.govwisdomgale.com This involves the careful selection of solvents, catalysts, and reaction conditions to minimize waste, energy consumption, and the use of hazardous substances.
Atom Economy: The Williamson ether synthesis, when optimized, can have a good atom economy, as most of the atoms from the reactants are incorporated into the final product. The main byproduct is a salt, which is generally less harmful than organic byproducts.
Use of Greener Solvents: Traditional solvents used in this synthesis, such as DMF and chlorinated solvents, have significant environmental and health concerns. Green chemistry encourages the use of more benign alternatives. For instance, solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water, where feasible, could be explored. nih.gov In some cases, solvent-free reactions, or reactions in supercritical fluids like CO2, may be possible. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and, in some cases, improve yields and reduce side reactions. researchgate.net
| Green Chemistry Principle | Application in the Synthesis of 2-[4-(Methylsulfonyl)phenoxy]ethanol |
| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproduct formation. |
| Atom Economy | Utilizing reaction pathways like the Williamson ether synthesis that incorporate a high percentage of reactant atoms into the final product. |
| Less Hazardous Chemical Syntheses | Replacing hazardous reagents and solvents with safer alternatives. |
| Designing Safer Chemicals | The inherent properties of the target molecule are fixed, but the synthetic route can be designed to avoid toxic intermediates. |
| Safer Solvents and Auxiliaries | Substituting traditional polar aprotic solvents with greener alternatives like 2-MeTHF or exploring solvent-free conditions. |
| Design for Energy Efficiency | Employing microwave-assisted synthesis or developing catalytic systems that allow for lower reaction temperatures. |
| Use of Renewable Feedstocks | While not directly applicable to the core structure, ancillary reagents or solvents could potentially be derived from renewable sources. |
| Reduce Derivatives | Designing the synthesis to avoid the need for protecting groups, thus reducing the number of steps and waste. |
| Catalysis | Using catalytic amounts of phase-transfer catalysts or exploring novel catalytic systems to improve efficiency and reduce waste. |
This table outlines the application of key green chemistry principles to the synthesis of 2-[4-(Methylsulfonyl)phenoxy]ethanol.
Mechanistic Organic Chemistry of 2 4 Methylsulfonyl Phenoxy Ethanol
Reactivity Profiling of the Ether Linkage
The ether linkage in Ethanol (B145695), 2-[4-(methylsulfonyl)phenoxy]- consists of an aliphatic carbon and an aromatic carbon bonded to the oxygen atom. Generally, ethers are known for their chemical stability and lack of reactivity towards many reagents. openstax.org However, the C-O bond can be cleaved under stringent conditions, typically involving strong acids.
For aryl alkyl ethers such as this compound, acidic cleavage with strong hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI) is a characteristic reaction. openstax.orglibretexts.org The reaction mechanism is initiated by the protonation of the ether oxygen, forming a good leaving group. Subsequently, a nucleophilic substitution reaction occurs.
Due to the electronic properties of the aromatic ring, nucleophilic attack on the sp²-hybridized carbon of the benzene (B151609) ring is highly unfavorable. libretexts.org Therefore, the cleavage invariably happens at the alkyl-oxygen bond. In the case of 2-[4-(methylsulfonyl)phenoxy]ethanol, the nucleophile (Br⁻ or I⁻) will attack the less sterically hindered primary carbon of the ethanol moiety via an Sₙ2 mechanism. openstax.org This results in the formation of 4-(methylsulfonyl)phenol (B50025) and a 2-haloethanol.
Reaction Scheme for Acidic Cleavage:
| Reactant | Reagent | Products | Mechanism |
|---|---|---|---|
| Ethanol, 2-[4-(methylsulfonyl)phenoxy]- | Excess HBr, Heat | 4-(methylsulfonyl)phenol + 2-bromoethanol (B42945) | Sₙ2 |
| Ethanol, 2-[4-(methylsulfonyl)phenoxy]- | Excess HI, Heat | 4-(methylsulfonyl)phenol + 2-iodoethanol (B1213209) | Sₙ2 |
Transformations Involving the Hydroxyl Group of the Ethanol Moiety
The primary hydroxyl group in the ethanol portion of the molecule is a key site for various chemical transformations. nih.gov These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent used.
To Aldehyde: Mild oxidizing agents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) will selectively oxidize the primary alcohol to 2-[4-(methylsulfonyl)phenoxy]acetaldehyde.
To Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, Jones reagent), or ruthenium tetroxide (RuO₄) will oxidize the primary alcohol directly to 2-[4-(methylsulfonyl)phenoxy]acetic acid.
Esterification: The hydroxyl group readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions to form esters. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄), is a common method.
Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. masterorganicchemistry.com
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Oxidation (to Aldehyde) | PCC or DMP | 2-[4-(methylsulfonyl)phenoxy]acetaldehyde |
| Oxidation (to Carboxylic Acid) | KMnO₄ or H₂CrO₄ | 2-[4-(methylsulfonyl)phenoxy]acetic acid |
| Esterification | R-COOH, H⁺ catalyst | Ester derivative |
| Etherification (Williamson) | 1. NaH; 2. R-X | Ether derivative |
Chemical Behavior of the Methylsulfonyl Aromatic System
The aromatic ring of the molecule is substituted with two groups: the activating 2-hydroxyethoxy group (-OCH₂CH₂OH) and the deactivating methylsulfonyl group (-SO₂CH₃). Their interplay governs the ring's reactivity.
Electrophilic Aromatic Substitution Reactivity
Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The directing effects of the existing substituents are crucial in determining the position of the incoming electrophile.
-OCH₂CH₂OH group: The ether oxygen has lone pairs of electrons that it can donate to the ring through resonance, making it an activating group and an ortho, para-director.
-SO₂CH₃ group: The methylsulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. It strongly deactivates the ring towards electrophilic attack and is a meta-director. masterorganicchemistry.com
| Substituent | Effect on Reactivity | Directing Influence |
|---|---|---|
| -OCH₂CH₂OH | Activating | Ortho, Para |
| -SO₂CH₃ | Deactivating | Meta |
| Combined Effect | Deactivated Ring | Substitution occurs at positions ortho to the -OCH₂CH₂OH group |
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SₙAr) is a key reaction for electron-deficient aromatic rings. nih.gov The reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov
The methylsulfonyl group at the para position strongly activates the aromatic ring for SₙAr. It can stabilize the intermediate through resonance, particularly when the nucleophilic attack occurs at the ipso-carbon (the carbon bearing the ether linkage) or the carbons ortho to the sulfonyl group. This makes the ether linkage potentially susceptible to cleavage by strong nucleophiles under SₙAr conditions, which contrasts with the acid-catalyzed cleavage discussed earlier. For this to occur, a strong nucleophile would attack the ipso-carbon, leading to the displacement of the 2-hydroxyethoxide as a leaving group.
Oxidation-Reduction Potentials and Pathways
The redox behavior of Ethanol, 2-[4-(methylsulfonyl)phenoxy]- is influenced by both the phenol (B47542) ether and the sulfone functionalities.
Oxidation: The phenol ether moiety can undergo oxidation, though it is generally more resistant than a free phenol. Electrochemical oxidation would likely involve a one-electron transfer to form a radical cation. The presence of the electron-withdrawing sulfonyl group would make this oxidation more difficult (occur at a higher potential) compared to an unsubstituted phenoxyethanol (B1677644).
Reduction: Aryl sulfones are generally resistant to reduction. However, under forcing conditions with strong reducing agents (e.g., dissolving metal reductions or certain catalytic hydrogenations), the C-S bond can be cleaved. The reduction potential of the sulfone group is typically very negative, indicating a low propensity to accept an electron.
Thermal and Photochemical Decomposition Mechanisms
The stability of the molecule under thermal and photochemical stress depends on the weakest bonds and most reactive centers.
Thermal Decomposition: Aryl ethers and sulfones are generally thermally stable. At very high temperatures (often >300-400°C), decomposition would likely initiate through homolytic cleavage of the weakest bonds. The C-O bond of the ether and the C-S bonds of the sulfone are potential sites for initial fragmentation. For similar phenoxyethanol structures, heating to decomposition can emit acrid smoke and fumes. nih.gov
Photochemical Decomposition: Aryl sulfones can undergo photochemical reactions upon UV irradiation. acs.org A common pathway involves the homolytic cleavage of a carbon-sulfur bond to generate a sulfonyl radical and an aryl radical. nih.govacs.org These reactive radical species can then undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent, dimerization, or rearrangement. The ether linkage and the hydroxyl group may also influence the photochemical pathways, potentially participating in intramolecular hydrogen abstraction or cyclization reactions.
Computational and Theoretical Investigations of 2 4 Methylsulfonyl Phenoxy Ethanol
Quantum Mechanical Studies of Molecular and Electronic Structure
Conformational Analysis and Energy Landscapes
A proper conformational analysis would involve scanning the potential energy surface by systematically rotating the molecule's dihedral angles. This would identify the various stable conformers and the energy barriers between them, which are crucial for understanding the molecule's flexibility and preferred shapes.
Charge Distribution and Electrostatic Potentials
Calculating the charge distribution and mapping the electrostatic potential would reveal the electron-rich and electron-poor regions of the molecule. This information is fundamental to predicting how the molecule would interact with other molecules and its surrounding environment.
Frontier Molecular Orbital Theory Applications
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The energy gap between these orbitals would be a key predictor of its chemical stability and electronic properties.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics simulations would be required to model the behavior of Ethanol (B145695), 2-[4-(methylsulfonyl)phenoxy]- in a solvent. These simulations would track the movements of the molecule and solvent molecules over time, providing a detailed picture of its solvation, diffusion, and intermolecular interactions.
Prediction of Spectroscopic Properties from First Principles
To predict spectroscopic properties such as NMR, IR, and UV-Vis spectra, quantum mechanical calculations would be necessary. These theoretical spectra could then be compared with experimental data to validate the computational models and aid in the structural characterization of the compound.
Reaction Mechanism Elucidation through Transition State Modeling
Investigating potential chemical reactions involving this molecule would require the modeling of reaction pathways and the identification of transition states. This would allow for the calculation of activation energies and reaction rates, providing a deep understanding of its chemical reactivity.
Until such dedicated studies are conducted and published, a detailed and scientifically rigorous article on the computational and theoretical investigations of Ethanol, 2-[4-(methylsulfonyl)phenoxy]- cannot be responsibly generated. The scientific community awaits future research to illuminate the specific properties of this compound.
Structure-Reactivity Relationship (SAR) Exploration in Chemical Systems
The exploration of the structure-activity relationship (SAR) for "Ethanol, 2-[4-(methylsulfonyl)phenoxy]-" is crucial for understanding how its chemical architecture influences its reactivity and potential biological activity. While specific and detailed SAR studies exclusively focused on this compound are not extensively available in publicly accessible literature, valuable insights can be gleaned from research on structurally related molecules. The key features of this compound are the phenoxyethanol (B1677644) core and the para-substituted methylsulfonyl group on the phenyl ring. The interplay between these components is central to its chemical behavior.
The 4-(methylsulfonyl)phenyl moiety is a well-known pharmacophore in medicinal chemistry, most notably in the class of selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib. nih.govbrieflands.com In these contexts, the methylsulfonyl group (–SO2CH3) plays a pivotal role in the compound's biological activity. nih.gov This group is a strong electron-withdrawing group, which significantly influences the electronic properties of the phenyl ring. nih.govnih.govmdpi.com This electron-withdrawing nature can impact the reactivity of the aromatic ring and the adjacent ether linkage.
Studies on analogs of COX-2 inhibitors have consistently demonstrated that the presence and position of the methylsulfonyl group are critical for their selective inhibitory activity. brieflands.com It is understood that this group can form key interactions, such as hydrogen bonds, with amino acid residues within the active site of the target enzyme. nih.gov While "Ethanol, 2-[4-(methylsulfonyl)phenoxy]-" is not a COX-2 inhibitor itself, the established importance of the methylsulfonyl group in related bioactive molecules suggests that any modification to this group would likely have a profound effect on its chemical and biological properties.
The phenoxyethanol scaffold provides a foundational structure that can be systematically modified to probe SAR. The 2-hydroxyethyl side chain (–OCH2CH2OH) offers several points for chemical alteration. The terminal hydroxyl group is a key functional group that can participate in hydrogen bonding and can be a site for metabolic transformations. Its presence and accessibility are likely to be important for the molecule's interactions with biological systems.
Based on general principles of medicinal chemistry and SAR studies of related compounds, several hypotheses can be formulated regarding the structure-reactivity relationships of "Ethanol, 2-[4-(methylsulfonyl)phenoxy]-":
Modification of the Methylsulfonyl Group: Altering the methylsulfonyl group, for instance, by replacing it with other electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl), would be expected to significantly alter the electronic distribution of the phenyl ring. nih.govmdpi.com This, in turn, would affect the reactivity of the entire molecule. The steric bulk of the substituent at this position would also play a role in how the molecule fits into a potential binding site.
Alterations to the 2-Hydroxyethyl Side Chain: Changes to the ethanol side chain could modulate the compound's polarity, solubility, and metabolic stability. For example, increasing the length of the alkyl chain could enhance lipophilicity, potentially affecting its distribution in biological systems. Esterification or etherification of the terminal hydroxyl group would block its ability to act as a hydrogen bond donor, which could dramatically alter its interaction with biological targets.
While direct experimental data for "Ethanol, 2-[4-(methylsulfonyl)phenoxy]-" is limited, computational studies on similar molecules can provide valuable predictive insights into its SAR. Density functional theory (DFT) calculations, for instance, could be employed to model the effects of various substitutions on the molecule's electronic properties, such as its electrostatic potential and frontier molecular orbitals, which are key determinants of chemical reactivity. mdpi.com
Table of Postulated Structure-Reactivity Relationships
| Structural Modification | Anticipated Effect on Reactivity/Activity | Rationale |
| Replacement of -SO2CH3 with a weaker electron-withdrawing group | Decrease in specific biological interactions | The methylsulfonyl group is often crucial for binding to target proteins through hydrogen bonding and polar interactions. |
| Replacement of -SO2CH3 with an electron-donating group | Altered electronic properties of the phenyl ring, likely leading to a different reactivity profile. | Electron-donating groups would increase the electron density of the aromatic system, affecting its susceptibility to electrophilic or nucleophilic attack. |
| Extension of the 2-hydroxyethyl chain (e.g., to 3-hydroxypropyl) | Increased lipophilicity, potentially altered solubility and metabolic profile. | A longer alkyl chain would increase the nonpolar character of the molecule. |
| Esterification of the terminal -OH group | Loss of hydrogen bond donating capability, potentially reduced interaction with biological targets. | The hydroxyl group is a key site for hydrogen bonding. |
| Introduction of a second substituent on the phenyl ring | Steric hindrance and altered electronic properties, leading to changes in binding affinity and reactivity. | The size and electronic nature of the second substituent would influence the overall shape and charge distribution of the molecule. |
It is important to emphasize that these are predicted relationships based on the study of analogous chemical systems. Rigorous experimental validation through the synthesis and biological evaluation of a series of analogs would be necessary to establish a definitive SAR for "Ethanol, 2-[4-(methylsulfonyl)phenoxy]-".
Advanced Analytical Characterization Techniques for 2 4 Methylsulfonyl Phenoxy Ethanol in Research
Chromatographic Methodologies for Purity and Quantitative Analysis
Chromatographic techniques are fundamental for separating Ethanol (B145695), 2-[4-(methylsulfonyl)phenoxy]- from impurities, starting materials, and byproducts, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and conducting quantitative analysis of non-volatile, thermally labile compounds like Ethanol, 2-[4-(methylsulfonyl)phenoxy]-. A reverse-phase HPLC method is typically developed and validated to ensure reliable and accurate results.
Method development would involve a systematic approach to optimize separation, starting with the selection of a suitable stationary phase, typically a C18 column, which is effective for retaining and separating moderately polar aromatic compounds. The mobile phase composition, a critical parameter, would be optimized through gradient elution, likely using a mixture of acetonitrile (B52724) or methanol (B129727) and water, to ensure efficient separation from potential impurities. A UV detector set to a wavelength where the aromatic chromophore exhibits maximum absorbance, likely around 258 nm, would provide high sensitivity.
Once developed, the method undergoes rigorous validation according to International Conference on Harmonisation (ICH) guidelines. This process verifies that the analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Specificity | The analyte peak is well-resolved from impurity and blank peaks (Resolution > 2). Peak purity analysis is clean. | Ensures the signal is solely from the compound of interest without interference. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 50-150% of the target concentration). | Confirms a direct proportional relationship between detector response and analyte concentration. |
| Accuracy | Recovery of 98-102% for spiked samples at multiple concentration levels. | Measures the closeness of the experimental value to the true value. |
| Precision (RSD) | Repeatability (intra-day) RSD ≤ 1.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%. | Demonstrates the consistency and reproducibility of the method. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | The lowest concentration of the analyte that can be accurately and precisely measured. |
Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is an essential tool for assessing the purity of Ethanol, 2-[4-(methylsulfonyl)phenoxy]- with respect to volatile components. mdpi.comsemanticscholar.orgnih.gov This technique is adept at detecting and quantifying residual solvents from the synthesis process or volatile byproducts that would be difficult to analyze by HPLC.
Due to the compound's polarity and relatively high boiling point, a derivatization step, such as silylation, may be employed. oup.com Converting the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether increases the compound's volatility and thermal stability, making it more amenable to GC analysis. mdpi.com
A typical GC method would utilize a capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5ms or DB-WAX). semanticscholar.org The oven temperature would be programmed to start at a low temperature to separate volatile solvents and then ramp up to a higher temperature to elute the derivatized analyte and any less volatile impurities. semanticscholar.org When coupled with MS, GC-MS provides definitive identification of byproducts by comparing their mass spectra to spectral libraries. mdpi.comsemanticscholar.org
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of Ethanol, 2-[4-(methylsulfonyl)phenoxy]-. Each method provides unique information about the molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution. High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.
¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton. The aromatic protons on the substituted ring would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the ethyl group (-O-CH₂-CH₂-OH) would present as two triplets, and the methyl group of the sulfone (-SO₂-CH₃) would be a singlet in the aliphatic region. The hydroxyl proton would appear as a broad singlet, which can be confirmed by D₂O exchange.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each carbon atom, including the quaternary carbons in the aromatic ring. The chemical shifts are indicative of the electronic environment; for instance, the carbons attached to the electronegative oxygen and sulfone groups would be shifted downfield. rsc.orgnih.gov
2D-NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. COSY would show correlations between coupled protons (e.g., within the ethyl chain and the aromatic ring), while HSQC would correlate each proton with its directly attached carbon atom.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| Ar-H (ortho to -OCH₂) | ~7.10 | ~115 | Doublet |
| Ar-H (ortho to -SO₂CH₃) | ~7.90 | ~129 | Doublet |
| -O-CH₂- | ~4.20 | ~69 | Triplet |
| -CH₂-OH | ~4.00 | ~61 | Triplet |
| -SO₂-CH₃ | ~3.15 | ~45 | Singlet |
| -OH | ~2.50 (variable) | N/A | Broad Singlet |
| Ar-C (quaternary, C-O) | N/A | ~162 | Quaternary |
| Ar-C (quaternary, C-S) | N/A | ~135 | Quaternary |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental formula. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. For Ethanol, 2-[4-(methylsulfonyl)phenoxy]- (C₉H₁₂O₄S), the calculated exact mass of the neutral molecule is 216.0456 Da. HRMS can confirm this mass to within a few parts per million (ppm).
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which provides further structural confirmation. The fragmentation of aromatic sulfones is well-characterized. researchgate.netacs.org Common fragmentation pathways would include:
Cleavage of the C-S bond, leading to the loss of the methylsulfonyl radical (•SO₂CH₃) or neutral sulfur dioxide (SO₂). acs.org
Cleavage of the ether bond.
Loss of the hydroxyethyl (B10761427) group.
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 217.0534 | Protonated molecular ion |
| [M+Na]⁺ | 239.0354 | Sodium adduct |
| [M-H₂O+H]⁺ | 199.0429 | Loss of water from the protonated molecule |
| [C₇H₇O₂S]⁺ | 155.0167 | Fragment from cleavage of the ether bond (loss of C₂H₄O) |
| [C₈H₉O₂]⁺ | 137.0603 | Fragment from loss of the methylsulfonyl group |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule. mt.comedinst.com While IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment, Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. edinst.com
IR Spectroscopy: The IR spectrum would show a strong, broad absorption band for the O-H stretch of the alcohol group (~3400 cm⁻¹). Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the sulfone group (S=O) would be prominent around 1320 cm⁻¹ and 1150 cm⁻¹, respectively. The C-O stretching of the aryl ether and the alcohol would appear in the 1250-1050 cm⁻¹ region. libretexts.org
Raman Spectroscopy: Raman spectroscopy would be particularly sensitive to the vibrations of the aromatic ring and the S-C bond. mt.com The symmetric S=O stretch is often strong in the Raman spectrum. The non-polar C-C bonds of the benzene ring would also give rise to characteristic Raman signals.
Together, these techniques provide a unique "fingerprint" for the molecule, confirming the presence of all key functional groups. americanpharmaceuticalreview.com
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |
|---|---|---|---|
| O-H Stretch | 3500-3200 (Broad) | Weak | Alcohol |
| C-H Stretch (Aromatic) | 3100-3000 | Strong | Aromatic Ring |
| C-H Stretch (Aliphatic) | 3000-2850 | Strong | -CH₃, -CH₂- |
| S=O Stretch (Asymmetric) | ~1320 (Strong) | Medium | Sulfone |
| S=O Stretch (Symmetric) | ~1150 (Strong) | Strong | Sulfone |
| C-O Stretch (Aryl Ether) | ~1250 (Strong) | Medium | Ether |
| C-O Stretch (Alcohol) | ~1050 (Strong) | Weak | Alcohol |
UV-Visible Spectroscopy for Chromophore Analysis
UV-Visible spectroscopy is a powerful technique for investigating the electronic transitions within a molecule, particularly those involving chromophores. The aromatic ring and the sulfonyl group in Ethanol, 2-[4-(methylsulfonyl)phenoxy]- constitute a chromophoric system that is expected to exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.
The analysis of the UV-Visible spectrum would provide valuable information on the electronic structure of the molecule. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters that can be determined. These values are influenced by the solvent polarity and the specific electronic transitions (e.g., π→π* transitions of the benzene ring).
Hypothetical UV-Visible Absorption Data for Ethanol, 2-[4-(methylsulfonyl)phenoxy]-
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
|---|---|---|---|
| Ethanol | ~225 | ~15,000 | π → π* |
| Cyclohexane | ~220 | ~14,500 | π → π* |
| Acetonitrile | ~224 | ~15,200 | π → π* |
X-ray Diffraction for Solid-State Structure and Crystal Engineering
A successful crystallographic study would yield detailed data on the crystal system, space group, and unit cell dimensions. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential C-H···O interactions, which govern the packing of the molecules in the crystal lattice.
As with spectroscopic data, specific crystallographic information for Ethanol, 2-[4-(methylsulfonyl)phenoxy]- is not publicly available. The following table provides a hypothetical set of crystallographic parameters to illustrate the type of data obtained from such an analysis.
Hypothetical Crystallographic Data for Ethanol, 2-[4-(methylsulfonyl)phenoxy]-
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.445 |
Research Applications and Emerging Directions for 2 4 Methylsulfonyl Phenoxy Ethanol
Chemical Probe Design and Tool Development
Radiochemical Synthesis for Tracer Development in Chemical Biology Research
There is no specific information available in the scientific literature regarding the radiochemical synthesis of 2-[4-(methylsulfonyl)phenoxy]ethanol for tracer development in chemical biology research.
In principle, the structure of 2-[4-(methylsulfonyl)phenoxy]ethanol offers several possibilities for radiolabeling. The hydroxyl group could be a site for introducing positron-emitting radionuclides such as Fluorine-18 (¹⁸F) through a tosylation or mesylation of the alcohol followed by nucleophilic substitution with [¹⁸F]fluoride. This is a common strategy for the synthesis of PET tracers. Alternatively, the methyl group of the sulfone or the aromatic ring could potentially be labeled with Carbon-11 (¹¹C) or Tritium (³H), although these routes are generally more complex.
The resulting radiotracer, if developed, could be investigated for its potential to target specific biological processes. The methylsulfonyl group is a key feature in several biologically active molecules, and a radiolabeled version could be used to study their in vivo distribution and pharmacokinetics using techniques like Positron Emission Tomography (PET). However, without experimental data, any potential application as a biological tracer remains speculative.
Interactive Data Table: Potential Radiolabeling Strategies for 2-[4-(Methylsulfonyl)phenoxy]ethanol (Hypothetical)
| Radionuclide | Potential Labeling Position | Common Precursor | Remarks |
| ¹⁸F | Ethoxy chain | Tosylated or mesylated derivative | A common and well-established method for PET tracer synthesis. |
| ¹¹C | Methyl group of sulfone | Des-methyl precursor | Would require a suitable precursor and rapid synthesis due to the short half-life of ¹¹C. |
| ¹¹C | Aromatic ring | Bromo or iodo- precursor | Could be achieved via ¹¹C-cyanation followed by reduction or other ¹¹C-coupling reactions. |
| ³H | Various positions | - | Useful for in vitro studies and autoradiography, but not for in vivo imaging like PET. |
Fluorescent or Chromogenic Probes for Chemical Sensing and Detection
No published research could be identified that explores the use of 2-[4-(methylsulfonyl)phenoxy]ethanol as a fluorescent or chromogenic probe for chemical sensing and detection.
The inherent structure of 2-[4-(methylsulfonyl)phenoxy]ethanol does not suggest strong native fluorescence, as it lacks an extensive conjugated π-system typically associated with chromophores and fluorophores. To function as a fluorescent probe, it would likely need to be chemically modified to incorporate a fluorophore. The phenoxyethanol (B1677644) moiety could serve as a recognition element for specific analytes, and a change in the environment upon binding could potentially modulate the fluorescence of an attached dye. The electron-withdrawing nature of the methylsulfonyl group could influence the electronic properties of the aromatic ring and, consequently, the photophysical properties of a conjugated fluorophore.
The development of a probe based on this scaffold would involve synthesizing derivatives and evaluating their spectral responses to various analytes. Without such studies, any discussion of its application as a chemical sensor is hypothetical.
Catalysis and Ligand Design in Organometallic Chemistry
There is a lack of information in the scientific literature regarding the application of 2-[4-(methylsulfonyl)phenoxy]ethanol in catalysis and ligand design in organometallic chemistry.
The molecule possesses potential coordination sites for metal ions, namely the oxygen atoms of the ether, the hydroxyl group, and the sulfone group. It could theoretically act as a ligand in organometallic complexes. The design of ligands is a cornerstone of catalysis, as the ligand sphere around a metal center dictates its reactivity and selectivity. The electronic properties imparted by the methylsulfonyl group could influence the catalytic activity of a metal complex incorporating this molecule as a ligand.
However, the development of a new ligand for catalysis requires extensive synthesis of metal complexes and testing in various chemical transformations. As no such research has been published for 2-[4-(methylsulfonyl)phenoxy]ethanol, its potential in this field remains unexplored.
Environmental Chemistry Research: Degradation, Fate, and Transport Studies
Specific studies on the environmental degradation, fate, and transport of 2-[4-(methylsulfonyl)phenoxy]ethanol are not available in the public domain.
To assess the environmental impact of a chemical, studies on its biodegradability, photodegradation, hydrolysis, and potential for bioaccumulation are essential. The presence of a stable sulfone group and an aromatic ring suggests that the compound may not be readily biodegradable. The phenoxyethanol moiety is found in some commercial products, and its environmental fate has been studied to some extent. The methylsulfonyl group is also present in some pesticides and pharmaceuticals, and their environmental behavior is an area of active research.
Predicting the environmental fate of 2-[4-(methylsulfonyl)phenoxy]ethanol would require experimental data from standardized tests. In the absence of such data, any assessment of its environmental persistence, mobility in soil, or potential to contaminate water sources would be speculative.
Interactive Data Table: General Environmental Fate Considerations for Structurally Related Compounds
| Environmental Process | General Observations for Phenoxyethanols | General Observations for Aryl Sulfones | Hypothetical Behavior for 2-[4-(methylsulfonyl)phenoxy]ethanol |
| Biodegradation | Generally slow to moderate. | Often resistant to biodegradation. | Likely to be slow, potentially persistent. |
| Photodegradation | Can occur in the presence of UV light. | Can undergo photodegradation, but rates vary. | May undergo photodegradation in aquatic environments. |
| Hydrolysis | Ether linkage is generally stable. | Sulfone group is very stable to hydrolysis. | Expected to be stable to hydrolysis under normal environmental conditions. |
| Soil Sorption | Moderate sorption to organic matter. | Sorption behavior depends on other functional groups. | Potential for moderate sorption to soil and sediment. |
Q & A
Basic: What synthetic routes are recommended for Ethanol, 2-[4-(methylsulfonyl)phenoxy]-?
Answer:
The compound can be synthesized via Williamson ether synthesis using 4-(methylsulfonyl)phenol and 2-bromoethanol. Key steps include:
- Deprotonation of the phenol using a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO).
- Reaction with 2-bromoethanol at elevated temperatures (60–80°C) for 12–24 hours.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures, noting potential solubility challenges .
Advanced: How does the methylsulfonyl group influence the phenoxy moiety’s reactivity in nucleophilic substitutions?
Answer:
The methylsulfonyl group is a strong electron-withdrawing group , which:
- Reduces electron density on the aromatic ring, decreasing phenoxide nucleophilicity.
- Requires stronger bases (e.g., NaH) or elevated temperatures to activate the phenoxide intermediate.
- May necessitate extended reaction times compared to non-sulfonylated analogs.
Comparative studies with 4-tert-octylphenol derivatives (e.g., ) highlight similar reactivity modulation by substituents .
Basic: What spectroscopic methods effectively characterize Ethanol, 2-[4-(methylsulfonyl)phenoxy]-?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.0 ppm for sulfonyl-substituted benzene) and ethoxy chain signals (δ 3.5–4.5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 244.07 for C₉H₁₂O₄S).
- FT-IR : Detect sulfonyl (S=O, ~1350–1150 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.
Cross-reference with NIST databases ( ) for analogous compounds if direct data is unavailable.
Advanced: How can poor solubility in aqueous/organic solvents be mitigated for biological assays?
Answer:
- Co-solvent systems : Use DMSO (≤5% v/v) to enhance aqueous solubility while minimizing cytotoxicity.
- Surfactants : Incorporate Tween-80 or PEG derivatives to stabilize colloidal dispersions.
- Derivatization : Introduce hydrophilic groups (e.g., glycosylation) to improve hydrophilicity.
notes Dofetilide’s insolubility in water/ethanol, requiring DMSO for dissolution .
Basic: How is purity assessed post-synthesis?
Answer:
- HPLC : Reverse-phase C18 column, UV detection at 254 nm, mobile phase (acetonitrile/water gradient).
- TLC : Silica gel plates with ethyl acetate/hexane (3:7), visualize using iodine or UV.
- Elemental Analysis : Confirm C, H, S, and O percentages within ±0.4% of theoretical values.
High purity (>98%) is achievable via repeated recrystallization, as seen in related compounds ( ).
Advanced: What are the methylsulfonyl group’s implications on metabolic stability?
Answer:
- Resistance to Phase I metabolism : The sulfonyl group is less prone to oxidative degradation compared to esters or amides.
- Phase II conjugation : Potential sulfation or glucuronidation at the hydroxyl group.
- In vitro assays : Use liver microsomes or hepatocytes to quantify metabolic half-life.
Analogous sulfonamide drugs (e.g., Dofetilide in ) exhibit prolonged plasma stability due to similar structural features.
Basic: What safety precautions are essential during handling?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First Aid : Immediate eye rinsing (per S26 in ) and skin washing with soap/water.
Safety data for structurally related compounds ( ) suggest moderate irritancy.
Advanced: How can computational methods predict biological target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to ion channels (e.g., hERG potassium channels, as in ).
- MD Simulations : Assess stability of ligand-target complexes in lipid bilayers (GROMACS/NAMD).
- QSAR Models : Corrogate electronic parameters (e.g., LogP, PSA) with activity data from analogs.
Basic: How do synthetic approaches differ from non-sulfonylated analogs?
Answer:
- Base strength : Stronger bases required due to reduced phenol acidity (pKa ~8–10 vs. ~10–12 for non-sulfonylated phenols).
- Solvent selection : Polar aprotic solvents (DMF) preferred to stabilize phenoxide intermediates.
- Purification : Higher polarity necessitates gradient elution in chromatography.
Advanced: How to resolve contradictions in reported solubility data?
Answer:
- Standardized protocols : Use USP/Ph. Eur. solubility determination methods (shake-flask, HPLC quantification).
- Temperature/pH control : Test solubility at 25°C and 37°C, across pH 1–13.
- Co-solvent mapping : Create ternary phase diagrams with DMSO, PEG, or cyclodextrins.
underscores the lack of reliable solubility data, necessitating empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
